N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a highly specialized and complex compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of the core pyrazole structure. The cyclopropyl and trifluoromethyl groups are incorporated via targeted reactions, often utilizing cyclopropyl boronic acid and trifluoromethylating agents respectively. Nitration and carboxamide formation follow, with careful control of conditions such as temperature, solvent, and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial-scale production employs optimized processes to ensure high yield and purity. This often involves continuous flow chemistry techniques to facilitate the rapid and efficient synthesis of the compound. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to achieve the required purity levels for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo a variety of chemical reactions:
Oxidation: : The nitro group can be oxidized to form nitroso derivatives.
Reduction: : The nitro group can also be reduced to an amine.
Substitution: : Electrophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: : Reducing agents like hydrogen gas with a palladium catalyst, or sodium borohydride, are often used.
Substitution: : Reagents such as halogens (chlorine, bromine) or other electrophiles in the presence of Lewis acids.
Major Products
Oxidation: : Formation of nitroso derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various electrophilic substitution products depending on the reagents used.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Studied for its possible therapeutic effects, particularly in targeting specific proteins or enzymes.
Industry: : Utilized in the development of new materials with specialized properties.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. The trifluoromethyl and cyclopropyl groups may enhance its binding affinity and specificity. Pathways involved could include inhibition of enzymatic activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and application profiles. Similar compounds might include other pyrazole derivatives with different substituents.
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Properties
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O3/c1-22-8-11(24(26)27)13(21-22)14(25)19-5-2-6-23-10(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,2-6H2,1H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVBCWCOFZPCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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